molecular formula C16H20N2O2 B349170 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 896855-63-3

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B349170
CAS No.: 896855-63-3
M. Wt: 272.34g/mol
InChI Key: MDSLGVAEIWLHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a heterocyclic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methyl group at the 6th position and a 4-methylpiperazin-1-ylmethyl group at the 4th position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-4-15-14(9-12)13(10-16(19)20-15)11-18-7-5-17(2)6-8-18/h3-4,9-10H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSLGVAEIWLHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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